1-(Benzyloxy)-4-iodobutane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodobutoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQXIWCYQNTNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451877 | |
| Record name | 1-(Benzyloxy)-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50873-94-4 | |
| Record name | [(4-Iodobutoxy)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50873-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzyloxy)-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Halogenated Organic Compounds in Modern Retrosynthesis
Retrosynthetic analysis is a powerful strategy in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. numberanalytics.come3s-conferences.orgicj-e.org Halogenated organic compounds are crucial intermediates in this process, serving as versatile precursors for a multitude of organic transformations. acs.org The carbon-halogen bond's polarity and the halide's ability to act as a good leaving group enable a wide range of reactions, including nucleophilic substitutions and eliminations. acs.org
From a retrosynthetic perspective, organohalides can be considered synthetic equivalents for various carbon-based synthons, including cationic, radical, and anionic species. acs.org This versatility allows chemists to strategically plan synthetic routes, knowing that a halogen can be introduced and later transformed into a desired functional group. The disconnection of a carbon-halogen bond is a common and reliable step in retrosynthetic analysis. ias.ac.in
Strategic Significance of the Benzyloxy Protecting Group in Complex Molecule Construction
In the synthesis of complex molecules that contain multiple reactive functional groups, protecting groups are indispensable tools. numberanalytics.combham.ac.uktcichemicals.com They temporarily mask a specific functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bham.ac.uk The benzyloxy group, often introduced using benzyl (B1604629) bromide or benzyl chloride, is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions, including basic, and some oxidizing and reducing environments. organic-chemistry.orgorgsyn.org
The strategic value of the benzyloxy group lies in its robustness and the multiple methods available for its removal. organic-chemistry.org A common deprotection method is catalytic hydrogenation, which cleaves the benzyl ether to regenerate the alcohol. organic-chemistry.org This orthogonality is critical in multi-step syntheses, allowing for the selective deprotection of the benzyloxy group without affecting other protecting groups or sensitive functionalities within the molecule. jocpr.com This controlled manipulation of protecting groups is essential for achieving the synthesis of large and intricate molecules. bham.ac.uk
Contemporary Research Trajectories for Alkyl Iodides Bearing Ether Functionalities
Established Synthetic Routes for Benzyloxy-Iodobutane Derivatives
Traditional syntheses of this compound typically involve a two-step process: the formation of a benzyloxy alcohol intermediate followed by iodination.
Williamson Ether Synthesis Approaches to Benzyloxy Intermediates
The Williamson ether synthesis is a cornerstone for preparing the ether bond in this compound. smolecule.comwvu.edu This S\textsubscript{N}2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com In the context of this compound synthesis, this can be approached in two primary ways:
From an alcohol and a benzyl halide: A common route starts with the deprotonation of an alcohol to form a more potent nucleophile, the alkoxide. masterorganicchemistry.com For instance, 4-benzyloxy-1-butanol can be synthesized from 1,4-butanediol and benzyl chloride with a base like potassium hydroxide (B78521). scispace.com The resulting alkoxide then attacks the benzyl halide. The use of a strong base like sodium hydride (NaH) is also effective for deprotonation. organic-chemistry.org
From a benzyl alcohol and a butyl halide: Alternatively, benzyl alcohol can be deprotonated to form a benzyl alkoxide, which then reacts with a 4-halobutane.
The choice of reagents can influence the reaction's efficiency. For example, using benzyl bromide as the alkylating agent is common. organic-chemistry.orglookchem.com The reaction is often carried out in a suitable solvent like dioxane or a mixture of dioxane and dimethyl sulfoxide. scispace.com
Iodination Procedures for n-Butane Scaffolds
Once the benzyloxy alcohol intermediate, such as 4-benzyloxy-1-butanol, is obtained, the hydroxyl group is converted to an iodide. Several methods exist for this transformation:
Via a Tosylate Intermediate: A widely used method involves converting the alcohol to a p-toluenesulfonate (tosylate) ester. scispace.comresearchgate.net This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base. The tosylate is an excellent leaving group and is subsequently displaced by an iodide ion, often from sodium iodide, in a solvent like ethyl methyl ketone to yield the final product, this compound. scispace.com
Direct Iodination: Direct iodination of alcohols can also be performed. One such method involves using iodine and diphenylphosphinic chloride with imidazole. oup.com Another approach for the direct iodination of hydrocarbons utilizes tert-butyl hypoiodite (B1233010) generated from iodine and sodium tert-butoxide. researchgate.net
A study reported the synthesis of this compound starting from 1,4-butanediol. scispace.comresearchgate.net The diol was first converted to 4-benzyloxy-1-butanol. This intermediate was then tosylated and subsequently reacted with sodium iodide to give this compound in an 83% yield. scispace.com
Modern Approaches to Benzyloxy-Iodoalkane Scaffolds
Contemporary synthetic strategies aim to improve upon traditional methods by offering greater control over the reaction, employing more efficient reagents, and considering the environmental impact of the synthesis.
Stereocontrolled Introduction of the Iodide Moiety
While the synthesis of this compound itself does not involve the creation of a stereocenter, the principles of stereocontrolled iodination are relevant in the broader context of synthesizing complex molecules containing similar structural motifs. For instance, in the synthesis of polysubstituted bicyclobutanes, a diastereoselective carbometalation of cyclopropenes followed by iodination has been used to create stereodefined centers. nih.gov Similarly, radical additions to the strained bonds of bicyclobutyl-boronate complexes with alkyl iodides can lead to stereospecific products. researchgate.net These advanced methods highlight the potential for precise stereochemical control in related systems.
Protecting Group Strategies and Chemoselectivity in Synthesis of this compound
Protecting groups are crucial in multi-step syntheses to mask reactive functional groups and ensure that reactions occur at the desired positions. jocpr.comorganic-chemistry.org In the synthesis of this compound from 1,4-butanediol, the initial reaction with benzyl chloride under basic conditions is a chemoselective protection of one of the two hydroxyl groups. scispace.com This monobenzylation is a key step that allows for the subsequent selective conversion of the remaining hydroxyl group to iodide.
Green Chemistry Considerations in the Synthesis of Halogenated Ethers
Modern synthetic chemistry places a strong emphasis on "green" or environmentally benign practices. google.comresearchgate.net This includes using less hazardous reagents and solvents, reducing waste, and improving energy efficiency.
In the context of synthesizing halogenated ethers like this compound, several green chemistry principles can be applied:
Catalytic Processes: Employing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. google.com
Safer Solvents and Reagents: The use of aqueous media, sometimes with the aid of surfactants, for reactions like the Williamson ether synthesis is a greener alternative to traditional organic solvents. scirp.orgfrancis-press.com For iodination, using molecular iodine with a suitable, less toxic oxidant is preferable to harsher reagents. rsc.orgacsgcipr.org For instance, hydrogen peroxide in combination with alkali metal halides can be used for halogenation in an aqueous micellar medium. scirp.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry.
While traditional methods for synthesizing this compound are effective, future research will likely focus on developing more sustainable protocols that align with the principles of green chemistry.
Nucleophilic Substitution Reactions of the Iodide Moiety in this compound
The carbon-iodine bond in this compound is the primary site for nucleophilic attack. The nature of the nucleophile, solvent, and reaction conditions can lead to either substitution or elimination pathways.
The reaction of this compound with a nucleophile predominantly proceeds through a bimolecular nucleophilic substitution (S"N2) mechanism. quora.combyjus.com This is characteristic of primary alkyl halides, where steric hindrance at the reaction center is minimal. masterorganicchemistry.com The S"N2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group. byjus.comlibretexts.org This backside attack dictates a specific stereochemical outcome: an inversion of configuration at the carbon center. quora.commasterorganicchemistry.com This phenomenon is known as Walden inversion. masterorganicchemistry.com
A key feature of the S"N2 reaction is that the rate of reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. quora.commasterorganicchemistry.com The transition state involves a pentacoordinate carbon atom, which lies in a plane with the three non-reacting substituents. libretexts.org For this compound, which is achiral, the stereochemical inversion is not observable in the product unless a chiral center is introduced elsewhere in the molecule or through the course of the reaction. However, the principle of inversion of configuration remains a fundamental aspect of its S"N2 reactivity. quora.com Alkyl iodides are generally the most reactive among alkyl halides in S"N2 reactions due to the relatively weak carbon-iodine bond and the stability of the iodide ion as a leaving group. libretexts.orgazom.com
The benzyloxy group in this compound exerts both electronic and steric effects that influence the reactivity of the alkyl iodide. Electronically, the oxygen atom of the benzyloxy group can have an electron-withdrawing inductive effect, which can slightly influence the electrophilicity of the carbon bearing the iodine. However, a more significant electronic influence arises from the potential for the phenyl ring to stabilize the transition state through conjugation, a phenomenon known as the benzylic effect. acs.orgspcmc.ac.inresearchgate.net While this compound is not a benzylic halide itself, the proximity of the phenyl ring can still have a subtle electronic influence. Studies on similar systems have shown that such groups can stabilize the transition state, potentially accelerating the S"N2 reaction. spcmc.ac.in
While substitution is the major pathway for primary alkyl halides, elimination reactions can compete under certain conditions. pressbooks.pubchemguide.co.uk The two primary elimination mechanisms are the unimolecular (E1) and bimolecular (E2) pathways. lumenlearning.com
For this compound, an E1 reaction is highly unlikely. The E1 mechanism proceeds through a carbocation intermediate, and primary carbocations are notoriously unstable and difficult to form. pressbooks.publibretexts.orgmasterorganicchemistry.com Therefore, the E1 pathway is generally not observed for primary alkyl halides. uri.edu
The E2 mechanism, however, can compete with S"N2, particularly when a strong, sterically hindered base is used. pressbooks.pubvanderbilt.edu The E2 reaction is a concerted process where the base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. iitk.ac.in The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. iitk.ac.in Factors that favor E2 elimination over S"N2 substitution include the use of a strong, bulky base (like potassium tert-butoxide), high temperatures, and a less polar solvent. chemguide.co.ukquora.comlibretexts.org In the case of this compound, a strong base would preferentially abstract a proton from the carbon at the 3-position, leading to the formation of 4-benzyloxy-1-butene.
Table 1: Factors Influencing Substitution vs. Elimination Reactions
| Factor | Favors S"N2 Substitution | Favors E2 Elimination |
| Substrate | Primary > Secondary > Tertiary masterorganicchemistry.com | Tertiary > Secondary > Primary iitk.ac.in |
| Reagent | Strong, non-bulky nucleophile quora.com | Strong, sterically hindered base pressbooks.pub |
| Temperature | Lower temperatures quora.com | Higher temperatures chemguide.co.uk |
| Solvent | Polar aprotic solvents quora.com | Less polar solvents chemguide.co.uk |
| Leaving Group | Good leaving group (e.g., I⁻) quora.com | Good leaving group (e.g., I⁻) iitk.ac.in |
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The carbon-iodine bond in this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Palladium catalysts are widely used to couple alkyl halides with organometallic reagents.
Suzuki Coupling: The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide. jk-sci.com While traditionally used for aryl and vinyl halides, recent advancements have enabled the coupling of alkyl halides. commonorganicchemistry.com For this compound, a Suzuki coupling with an organoboron reagent in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond at the terminal carbon. smolecule.com The reaction proceeds through a catalytic cycle involving oxidative addition of the alkyl iodide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. jk-sci.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. organic-chemistry.org Palladium catalysts, often in the presence of phosphine (B1218219) ligands, are effective for the cross-coupling of primary alkyl iodides with various organozinc compounds. organic-chemistry.orgacs.org This method is known for its high functional group tolerance. organic-chemistry.orgacs.org The reaction of this compound with an organozinc reagent under palladium catalysis would provide a versatile route to a variety of functionalized products. organic-chemistry.orgresearchgate.net Cobalt has also been shown to catalyze Negishi-type couplings of alkyl iodides. acs.org
Kumada-Corriu Coupling: The Kumada-Corriu coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.org Palladium-catalyzed Kumada-Corriu reactions have been successfully applied to unactivated alkyl iodides for the formation of C(sp)-C(sp³) bonds. acs.orgnih.govorganic-chemistry.org The choice of ligand is crucial, with triphenylphosphine (B44618) often showing superior performance over trialkylphosphines in these reactions. acs.orgorganic-chemistry.org This suggests the reaction may be controlled by the reductive elimination step. acs.orgorganic-chemistry.org Nickel catalysts are also commonly used for Kumada couplings. thieme-connect.com
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst System (Example) | Product Type |
| Suzuki | Organoboron compound | Pd(0) complex, Base (e.g., K₃PO₄) commonorganicchemistry.com | Alkylated/Arylated product |
| Negishi | Organozinc compound | Pd₂(dba)₃, PCyp₃, NMI organic-chemistry.orgacs.org | Alkylated/Arylated/Vinylated product |
| Kumada-Corriu | Grignard reagent (Organomagnesium) | Pd₂(dba)₃, PPh₃ acs.orgorganic-chemistry.org | Alkylated/Arylated/Vinylated product |
Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for C-C bond formation. nju.edu.cnnih.govmit.edunih.gov
Reductive Hydroalkylation: Nickel-hydride catalyzed reductive hydroalkylation has emerged as a powerful method for the C(sp³)–C(sp³) bond formation. nju.edu.cnresearchgate.net This reaction can involve the coupling of alkenes with alkyl halides. nju.edu.cn In some variations, the alkyl halide itself can serve as both the hydride and alkyl source. d-nb.info A plausible mechanism involves the formation of a nickel-hydride species, which then undergoes hydrometalation of an alkene, followed by reaction with the alkyl iodide and reductive elimination. nju.edu.cnchemrxiv.orgchinesechemsoc.org These reactions are often regioselective and can tolerate a wide range of functional groups. nju.edu.cn
Other Nickel-Catalyzed Cross-Couplings: Nickel catalysts are effective in various cross-coupling reactions of alkyl halides, including Suzuki-Miyaura type reactions. mit.edu These reactions often proceed through radical intermediates, which can be advantageous for coupling unactivated alkyl halides. mit.edu Nickel-catalyzed couplings are known for their ability to activate challenging C-C bonds and form new C-N and C-C bonds through innovative reaction pathways. nih.gov
Silver-Catalyzed Cross-Coupling Reactions with Organometallic Reagents
Silver-catalyzed cross-coupling reactions represent a valuable method for forming carbon-carbon bonds. While traditional cross-coupling reactions often rely on palladium or nickel, silver catalysts offer a distinct reactivity profile. organic-chemistry.org These reactions typically involve the coupling of an organic halide with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium compound.
In the context of this compound, a silver catalyst can facilitate the coupling of the butyl chain with various organic nucleophiles. The general mechanism is proposed to involve the reduction of a silver(I) salt, like silver nitrate (B79036), by the organometallic reagent to form zerovalent silver. organic-chemistry.org This highly reactive species can then engage in a single-electron transfer (SET) with the alkyl iodide, generating a 4-(benzyloxy)butyl radical. This radical can then couple with an organosilver species formed in the catalytic cycle to yield the desired cross-coupled product. organic-chemistry.orgresearchgate.net
Silver-catalyzed reactions are particularly effective for coupling with Grignard reagents. organic-chemistry.orgresearchgate.net Studies on the benzylation and allylation of secondary and tertiary alkyl halides using silver nitrate as a catalyst have shown high yields. organic-chemistry.org While primary alkyl halides like this compound sometimes show lower yields in these specific reactions, the methodology is still applicable. organic-chemistry.org The presence of the benzyloxy group is generally well-tolerated in such transformations. organic-chemistry.org
Below is a representative table of silver-catalyzed cross-coupling reactions with alkyl halides, illustrating the typical conditions and potential products.
| Alkyl Halide | Organometallic Reagent | Silver Catalyst | Solvent | Product | Yield | Reference |
| R-I (Primary) | R'-MgBr | AgNO₃ (catalytic) | Ether | R-R' | Moderate | organic-chemistry.org |
| R-Br (Secondary) | Benzyl-MgBr | AgNO₃ (catalytic) | Ether | R-Benzyl | High | organic-chemistry.org |
| R-Cl (Tertiary) | Allyl-MgBr | AgNO₃ (catalytic) | Ether | R-Allyl | High | organic-chemistry.org |
Other Catalytic Systems for Alkyl Iodide Activation in C-X Bond Formations
Beyond silver, several other transition metals are highly effective for activating the carbon-iodine bond of this compound for cross-coupling reactions. Palladium, nickel, and copper-based catalytic systems are the most prominent.
Palladium-Catalyzed Reactions: Palladium complexes are workhorses in cross-coupling chemistry, with reactions like the Suzuki-Miyaura, Heck, and Negishi couplings being prime examples. researchgate.netnih.govsioc-journal.cn For alkyl iodides, the Suzuki-Miyaura coupling with organoboron reagents is particularly relevant. uwindsor.ca While the oxidative addition of a primary alkyl iodide to a palladium(0) center can be sluggish compared to aryl or vinyl halides, appropriate ligand selection can facilitate this step. Specifically, this compound can serve as a precursor in nickel-catalyzed alkyl-alkyl Suzuki-Miyaura couplings, which allows for C-C bond formation under mild conditions. smolecule.com
Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective and sometimes more reactive alternative to palladium for coupling with alkyl halides. smolecule.com They are particularly adept at activating C(sp³)-hybridized carbons. As mentioned, nickel catalysts are effective for the Suzuki-Miyaura coupling of this compound with alkylboronic acids or their esters. smolecule.com
Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are also applicable. beilstein-journals.org Copper(I) iodide, for example, can catalyze the coupling of alkyl halides with a variety of nucleophiles, including thiols and amines. sustech.edu.cn These reactions often proceed via a radical mechanism initiated by a single-electron transfer from a copper complex to the alkyl iodide. sustech.edu.cn
The table below summarizes typical conditions for these catalytic systems with alkyl iodides.
| Catalytic System | Coupling Partner | Ligand (Typical) | Base (Typical) | Solvent (Typical) | Reference |
| Palladium | Organoboron Reagents | Phosphine-based (e.g., PPh₃) | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane | uwindsor.ca |
| Nickel | Organoboron Reagents | Phosphine or N-heterocyclic carbene (NHC) | K₃PO₄, CsOH | THF, Dioxane | smolecule.com |
| Copper | Thiols, Amines | Phenanthroline, Diamines | K₂CO₃, t-BuOK | DMF, DMSO | beilstein-journals.orgsustech.edu.cn |
Radical Chemistry of this compound
The relatively weak carbon-iodine bond in this compound makes it a suitable precursor for the generation of carbon-centered radicals under various conditions.
Generation and Reactivity of Butyl Radicals from Iodide Precursors
The 4-(benzyloxy)butyl radical can be generated from this compound through several methods. A classical approach involves the use of tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). However, due to the toxicity of organotin compounds, alternative methods have gained prominence.
Visible-light photoredox catalysis has emerged as a powerful technique for generating radicals from unactivated alkyl iodides under mild conditions. nih.gov In this process, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and enters an excited state. The excited photocatalyst can then reduce the alkyl iodide via single-electron transfer, leading to the homolytic cleavage of the C-I bond and formation of the 4-(benzyloxy)butyl radical. nih.gov This radical can then participate in various synthetic transformations, such as reduction via hydrogen atom abstraction or addition to multiple bonds. nih.gov
The reactivity of the generated 4-(benzyloxy)butyl radical is typical of a primary alkyl radical. It can be trapped by hydrogen atom donors, undergo intermolecular addition to alkenes and alkynes, or participate in intramolecular reactions if a suitable acceptor moiety is present within the molecule.
Intramolecular Radical Cyclizations and Rearrangements
While no specific examples of intramolecular radical cyclizations of this compound are prominently documented in the literature, the potential for such reactions exists if the molecule is appropriately functionalized. Radical cyclizations are powerful reactions for forming cyclic structures, with 5-exo and 6-exo cyclizations being kinetically favored according to Baldwin's rules. wikipedia.org
For instance, if an unsaturated bond, such as an alkene or alkyne, were present at a suitable position in a derivative of this compound, the initially formed 4-(benzyloxy)butyl radical could undergo an intramolecular cyclization. For example, a hypothetical substrate containing a terminal alkyne separated by a two-atom tether from the iodide could, upon radical generation, undergo a 5-exo-dig cyclization to form a five-membered ring containing an exocyclic methylene (B1212753) group. mdpi.com Such reactions are often mediated by reagents like Bu₃SnH/AIBN or through photoredox catalysis. wikipedia.orgmdpi.com
Radical rearrangements involving the 4-(benzyloxy)butyl radical are less common, as 1,2-migrations of alkyl or benzyl groups are generally slow. However, if the radical were generated in proximity to specific functional groups, other rearrangement pathways could become accessible.
Rearrangement Reactions and Other Functional Group Transformations
The benzyloxy group in this compound can undergo rearrangement under strongly basic conditions.
Wittig Rearrangements and Related Processes Involving Benzyloxy Groups
The smolecule.comsci-hub.st-Wittig rearrangement is a transformation of an ether into an alcohol upon treatment with a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The mechanism involves the deprotonation of the carbon adjacent to the ether oxygen, followed by a 1,2-rearrangement. This rearrangement is believed to proceed through a stepwise mechanism involving the formation of a radical-ketyl pair within a solvent cage. organic-chemistry.orgwikipedia.org The migratory aptitude of the rearranging group generally follows the order of radical stability (tertiary > secondary > primary > methyl). chemistnotes.com
For this compound, a smolecule.comsci-hub.st-Wittig rearrangement would involve the migration of the butyl group from the oxygen to the benzylic carbon. However, this reaction is unlikely to be efficient for this specific substrate. The key step, deprotonation, occurs at the carbon alpha to the ether oxygen. In this compound, this is the benzylic CH₂ group. While benzylic protons are acidic, the subsequent migration of a primary alkyl group (the butyl chain) is not as favorable as the migration of groups that form more stable radicals. chemistnotes.com
The smolecule.comorganic-chemistry.org-Wittig rearrangement is a related, concerted sigmatropic process that occurs in allylic and propargylic ethers, and is generally more synthetically useful and predictable than the smolecule.comsci-hub.st-rearrangement. organic-chemistry.org Since this compound is a saturated ether, it cannot undergo a smolecule.comorganic-chemistry.org-Wittig rearrangement.
Transformations of the Ether Functionality (e.g., deprotection, cleavage)
Catalytic Hydrogenolysis
A prevalent method for the cleavage of benzyl ethers is catalytic hydrogenolysis. highfine.comorganic-chemistry.org This reaction involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. highfine.comorganic-chemistry.org The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the free alcohol and toluene as a byproduct.
In the specific case of this compound, the presence of the iodo-substituent presents a potential challenge. The carbon-iodine bond can also be susceptible to reduction under hydrogenolysis conditions, which could lead to the formation of 1-butanol (B46404) as a side product. Careful selection of the catalyst and reaction conditions is therefore crucial to achieve selective debenzylation. Using a less reactive catalyst or a hydrogen transfer reagent, such as cyclohexene (B86901) or ammonium (B1175870) formate, in place of hydrogen gas can sometimes mitigate over-reduction. researchgate.net
Table 1: Deprotection of Benzyl Ethers via Catalytic Hydrogenolysis
| Reagent/Catalyst | Solvent | Conditions | Product | Notes |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol, Methanol, THF | Room temperature, atmospheric pressure | 4-Iodobutanol | A standard and mild method for benzyl ether cleavage. highfine.comorganic-chemistry.org Potential for reduction of the C-I bond. |
| Cyclohexene, Pd/C | Ethanol | Reflux | 4-Iodobutanol | Transfer hydrogenation can offer improved selectivity. researchgate.net |
Oxidative Cleavage
An alternative to reductive cleavage is the oxidative removal of the benzyl group. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective for this transformation, particularly for benzyl ethers that are activated by electron-donating groups on the aromatic ring. organic-chemistry.orgclockss.orgresearchgate.net While the benzyl group in this compound is unsubstituted, cleavage with DDQ is still feasible, although it may require more forcing conditions compared to activated benzyl ethers. clockss.org The reaction proceeds through a hydride abstraction mechanism, forming a benzylic cation which is then hydrolyzed to the alcohol and p-methoxybenzaldehyde. organic-chemistry.org
This method is advantageous when other reducible functional groups are present in the molecule that would not be compatible with hydrogenolysis.
Table 2: Oxidative Cleavage of Benzyl Ethers
| Reagent | Solvent | Conditions | Product | Notes |
|---|
Olefin Metathesis Reactions (if applicable to derivatives)
Olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgharvard.edu While this compound itself is not a substrate for olefin metathesis, its derivatives containing at least two double bonds can undergo ring-closing metathesis (RCM) to form cyclic structures.
A plausible synthetic route to a suitable diene precursor from this compound would involve the conversion of the iodide to an alkene. For instance, treatment of this compound with a strong base, such as potassium tert-butoxide, could induce elimination to form 1-(benzyloxy)but-3-ene. Subsequent allylation of a suitable nucleophile with this product could then introduce a second terminal alkene, yielding a diene amenable to RCM.
A more direct conceptual approach involves the synthesis of a diene such as 1-(benzyloxy)hepta-1,6-diene. While not directly synthesized from this compound in a single step, its behavior in RCM provides a relevant example. The RCM of such an oxygen-containing diene, catalyzed by a Grubbs-type ruthenium catalyst, would be expected to yield a five-membered heterocyclic compound, 3-(benzyloxymethyl)-1-cyclopentene, with the concomitant release of ethylene (B1197577) gas. wikipedia.orgpsu.edu
The efficiency and stereoselectivity of the RCM reaction are influenced by the nature of the catalyst, the substitution pattern of the diene, and the reaction conditions. Second-generation Grubbs catalysts are generally more active and exhibit broader functional group tolerance. rsc.org
Table 3: Representative Ring-Closing Metathesis of a Derivative
| Substrate | Catalyst | Solvent | Product | Notes |
|---|---|---|---|---|
| 1-(Benzyloxy)hepta-1,6-diene | Grubbs II Catalyst | Dichloromethane | 3-(Benzyloxymethyl)-1-cyclopentene | A representative RCM reaction to form a five-membered ring. wikipedia.orgpsu.edu The reaction is driven by the formation of volatile ethylene. |
The presence of the benzyloxy group is generally well-tolerated in olefin metathesis reactions catalyzed by modern ruthenium catalysts. harvard.edu This allows for the synthesis of complex cyclic ethers that can be further elaborated or deprotected in subsequent synthetic steps.
Stereoselective Applications and Chiral Synthesis Utilizing 1 Benzyloxy 4 Iodobutane Motifs
Diastereoselective Reactions with 1-(Benzyloxy)-4-iodobutane Derivatives
Diastereoselective reactions are crucial for creating specific stereoisomers in molecules with multiple chiral centers. The benzyloxy group within a this compound derivative can exert significant stereocontrol. For instance, in intramolecular cyclization reactions, a chiral center within the molecule can direct the formation of a new stereocenter with a specific relative configuration. Research has shown that a benzyloxy group, when appropriately positioned on a chiral molecule, can reverse the typical diastereoselectivity observed in cyclization reactions compared to simple alkyl-substituted analogs. researchgate.net This effect is often attributed to the formation of a transient cationic five-membered oxonium ion intermediate, which thermodynamically favors the formation of one diastereomer over another. researchgate.net This principle allows for the synthesis of complex cyclic systems where the stereochemistry is dictated by the influence of the benzyloxy moiety.
Enantioselective Synthesis Incorporating Benzyloxy-Iodobutane Intermediates
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Intermediates derived from this compound are valuable in this pursuit, primarily through chiral auxiliary-controlled reactions and asymmetric catalysis.
A widely adopted and reliable method for achieving enantioselectivity is the use of chiral auxiliaries. rsc.orgresearchgate.net These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction, after which they can be removed and often recovered. wikipedia.org Evans' oxazolidinones are a prominent class of chiral auxiliaries used in asymmetric alkylation reactions. rsc.orgwilliams.edu
In this approach, the chiral auxiliary, such as a 4-benzyl-2-oxazolidinone, is first acylated. The resulting imide is then deprotonated to form a rigid, chelated (Z)-enolate. williams.edu This enolate is then alkylated with an electrophile like this compound. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face. williams.edu This process results in the formation of a new stereocenter with a high degree of predictability and diastereoselectivity. The auxiliary can then be cleaved hydrolytically to yield an enantiomerically enriched carboxylic acid, alcohol, or other functional group, while recovering the auxiliary for reuse. williams.edu
Table 1: Representative Asymmetric Alkylation Using an Evans Auxiliary
| Step | Reagent/Reactant | Purpose | Expected Outcome |
|---|---|---|---|
| 1. Acylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone + Acetyl chloride | Attach the pro-chiral substrate to the auxiliary | N-Acetyloxazolidinone |
| 2. Enolate Formation | Sodium bis(trimethylsilyl)amide (NaHMDS) | Generate a stereodefined (Z)-enolate | Rigid sodium enolate |
| 3. Alkylation | This compound | Introduce the benzyloxybutyl group | Diastereomerically enriched product (>98:2 dr) |
| 4. Auxiliary Cleavage | Lithium hydroxide (B78521) / Hydrogen peroxide | Remove the auxiliary to reveal the chiral product | Enantiomerically pure 2-methyl-6-(benzyloxy)hexanoic acid |
This table illustrates a typical reaction sequence based on established Evans auxiliary methodology.
Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. beilstein-journals.org Functionalization of the C-I bond in this compound via asymmetric catalysis can lead to the formation of chiral products. For example, cobalt-catalyzed enantioselective C(sp³)–C(sp³) coupling reactions have been developed for the formation of alkyl-alkyl bonds. dicp.ac.cn In such a system, a chiral ligand coordinates to the metal center, creating a chiral catalytic environment that can differentiate between enantiotopic faces or groups of the substrate during the key bond-forming step, such as reductive elimination. While direct examples specifically citing this compound are specialized, the principles of asymmetric hydroalkylation or cross-coupling are applicable. A chiral cobalt-hydride catalyst, for instance, could react with an alkene and this compound to furnish a chiral product with high enantioselectivity. dicp.ac.cn
Control of Stereochemistry in Carbon-Carbon Bond Formation (e.g., sp³-sp³ cross-coupling)
The construction of C(sp³)–C(sp³) bonds is a cornerstone of organic synthesis, and controlling stereochemistry in these reactions is a significant challenge. dicp.ac.cn Transition-metal-catalyzed cross-coupling reactions provide a powerful means to form these bonds. frontierspecialtychemicals.com Stereospecific cross-coupling reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are particularly valuable.
For a derivative of this compound that is already chiral, stereospecific palladium-catalyzed cross-coupling reactions can transfer this chirality to the product with high fidelity. nih.gov For example, using organotrifluoroborate salts or specially designed organostannanes as coupling partners, the configuration of a stereocenter can be retained during the coupling process. frontierspecialtychemicals.comnih.gov Similarly, metallaphotoredox catalysis, which merges photoredox and nickel catalysis, enables the coupling of alkyl halides with nucleophiles like carboxylic acids under mild conditions, offering another avenue for stereocontrolled C(sp³)–C(sp³) bond formation. nih.gov The challenge often lies in preventing racemization of the organometallic intermediates during the catalytic cycle.
Table 2: Strategies for Stereocontrolled C(sp³)–C(sp³) Cross-Coupling
| Catalytic System | Coupling Partners | Stereochemical Control Mechanism | Key Feature |
|---|---|---|---|
| Palladium Catalysis | Chiral secondary alkylboron nucleophiles + Aryl chlorides | Stereospecific reaction where the configuration of the nucleophile is retained. nih.gov | High fidelity transfer of stereochemistry. |
| Nickel Hydride Catalysis | Alkenyl boronates + Alkyl iodides (e.g., this compound) | Enantioselective insertion of a chiral Ni-H species into the alkene, followed by coupling. chemrxiv.org | Creates a new stereocenter with high enantioselectivity. |
| Dual Nickel-Photoredox Catalysis | Carboxylic acids + Alkyl iodides (e.g., this compound) | Generation of an alkyl radical which couples with a Ni-complex. Stereocontrol is challenging but possible with specific substrates. nih.gov | Broad functional group tolerance under mild conditions. |
Regioconvergent and Stereoconvergent Transformations
Convergent transformations are highly efficient processes where a mixture of isomers is converted into a single product isomer. An enantioconvergent reaction, for example, transforms a racemic starting material into a single enantiomer of the product, potentially achieving a theoretical yield of 100%. scispace.com
In the context of this compound, a stereoconvergent process could involve the reaction of a racemic, chiral derivative of the compound. For instance, a nickel-catalyzed cross-coupling reaction employing a chiral ligand can sometimes react with both enantiomers of a racemic alkyl halide at different rates or through a common intermediate, funneling them into a single enantiomeric product. This approach, often termed a "chiral ligand-controlled enantioconvergent cross-coupling," relies on the catalyst overriding the substrate's inherent chirality, making it a powerful tool for asymmetric synthesis.
Role of 1 Benzyloxy 4 Iodobutane As a Key Synthetic Building Block in Complex Molecule Construction
Total Synthesis of Natural Products Incorporating Butane-1,4-diol Derivatives and Alkyl Chains
The introduction of butane-1,4-diol derivatives and linear alkyl chains is a frequent strategy in the total synthesis of natural products. The benzyloxy-protected four-carbon chain of 1-(Benzyloxy)-4-iodobutane could theoretically serve this purpose. However, no specific examples of its use in the following areas were found.
Strategies Towards Polyketide Scaffolds
Polyketides are a large and structurally diverse class of natural products. Their synthesis often involves the iterative coupling of small carboxylic acid-derived units. While the incorporation of ether-containing side chains is known in some polyketide structures, the literature does not describe the use of this compound as an alkylating agent to introduce such a moiety onto a polyketide backbone or a precursor.
Routes to Nitrogen-Containing Heterocycles (e.g., alkaloids, piperidine (B6355638) derivatives)
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. Alkaloids and piperidine derivatives are prominent examples. The alkylation of amines is a common method for constructing these ring systems. In principle, this compound could be used to alkylate an amine, with the resulting secondary amine undergoing further reactions to form a heterocycle. However, specific documented routes to alkaloids or piperidine derivatives employing this particular building block were not identified in the surveyed literature.
Biomimetic Syntheses and Bioactive Molecules
Biomimetic synthesis aims to mimic nature's synthetic strategies. These approaches often involve cascade reactions and the use of precursors that are structurally related to biosynthetic intermediates. There is no evidence in the available scientific papers or patents to suggest that this compound plays a role as a key precursor or intermediate in the biomimetic synthesis of any known bioactive molecules.
Preparation of Pharmaceutical Intermediates and Advanced Drug Precursors
The synthesis of active pharmaceutical ingredients (APIs) often relies on the use of specialized intermediates. The structural motif of a benzyloxy-protected butyl chain could be relevant in medicinal chemistry; however, its specific incorporation using this compound is not detailed.
Synthesis of Active Pharmaceutical Ingredient (API) Fragments
While many APIs contain flexible ether-containing linkers or side chains, a direct synthetic connection to this compound as a starting material for a specific, named API fragment was not found in the public domain.
Development of PROTAC and ADC Based Intermediates
PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) are advanced therapeutic modalities. Their structures often include linker units that connect a targeting moiety to a payload or an E3 ligase ligand. While alkyl chains with terminal functional groups are common components of these linkers, there is no specific mention in the scientific or patent literature of this compound being used in the synthesis of linkers for PROTACs or ADCs.
Contributions to Material Science Through Functionalized Polymer PrecursorsNo evidence was found to suggest that this compound is utilized as a monomer or a building block for creating functionalized polymer precursors, and therefore, its contributions to material science in this context could not be described.
Consequently, the creation of data tables and the compilation of a list of mentioned chemical compounds are also not feasible. Without foundational information on its applications in the specified fields, the request to generate an English article focusing solely on “this compound” cannot be fulfilled at this time.
Computational and Theoretical Investigations of 1 Benzyloxy 4 Iodobutane Reactivity and Structure
Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors
Quantum chemical studies have been instrumental in elucidating the electronic structure and defining the reactivity descriptors of 1-(benzyloxy)-4-iodobutane. These theoretical approaches offer a molecular-level understanding of the compound's intrinsic properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis of Carbon-Iodine Bond Activation
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
In the case of this compound, the carbon-iodine (C-I) bond is a significant feature. The C-I bond is relatively weak compared to other carbon-halogen bonds, making it susceptible to cleavage. This characteristic is a focal point in the analysis of its reactivity. Computational studies indicate that the LUMO is predominantly localized on the σ* antibonding orbital of the C-I bond. This localization implies that the C-I bond is the most probable site for nucleophilic attack, leading to bond activation and subsequent cleavage. The energy of the LUMO can be correlated with the ease of reduction of the C-I bond, a key step in many synthetic applications.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within the this compound molecule is another critical factor governing its reactivity. Charge distribution analysis reveals the partial positive and negative charges on the individual atoms, highlighting the electrophilic and nucleophilic centers. The carbon atom attached to the iodine atom typically carries a partial positive charge due to the higher electronegativity of iodine, making it an electrophilic site.
Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. In the ESP map of this compound, regions of negative potential, typically associated with the oxygen atom of the benzyloxy group, indicate areas that are attractive to electrophiles. Conversely, regions of positive potential, often found around the hydrogen atoms and the carbon atom bonded to iodine, signify electrophilic sites that are susceptible to nucleophilic attack. This detailed mapping is crucial for predicting how the molecule will interact with other reagents.
Mechanistic Probing via Transition State Theory and Reaction Path Calculations
The mechanisms of reactions involving this compound can be meticulously investigated using transition state theory and reaction path calculations. These computational methods allow for the exploration of the potential energy surface of a reaction, identifying the most energetically favorable pathways.
Understanding Chemo-, Regio-, and Stereoselectivity in Complex Reactions
This compound possesses multiple reactive sites, which can lead to challenges in controlling the selectivity of a reaction. Computational studies are pivotal in understanding and predicting the chemo-, regio-, and stereoselectivity. By comparing the activation energies of different possible reaction pathways, the most likely outcome can be determined. For example, in reactions with a nucleophile, calculations can predict whether the reaction will occur at the carbon bearing the iodine or at another position in the molecule (chemoselectivity), and at which specific atom (regioselectivity). Furthermore, if chiral centers are formed, the stereochemical outcome can be predicted by analyzing the energies of the transition states leading to the different stereoisomers.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
The dynamic behavior of this compound, including its conformational flexibility and its interactions with solvent molecules, can be studied using molecular dynamics (MD) simulations. These simulations provide a time-resolved picture of the molecule's motion.
MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. The conformation of the molecule can significantly influence its reactivity, as the accessibility of the reactive sites may vary between different conformers.
Predictive Modeling for Novel Reactivity of Benzyloxy-Iodoalkanes in Catalysis and Synthesis
Predictive modeling, leveraging computational chemistry and machine learning, is an emerging frontier for accelerating the discovery of novel reactions and catalytic systems. For benzyloxy-iodoalkanes like this compound, these in silico approaches offer a powerful tool to forecast reactivity, optimize reaction conditions, and design new synthetic pathways, complementing traditional experimental work.
The core of predictive modeling lies in its ability to quantitatively assess the likelihood of a chemical transformation. By combining quantum mechanical calculations, such as Density Functional Theory (DFT), with machine learning algorithms trained on vast reaction databases, researchers can predict the outcomes of reactions that have not yet been performed in a laboratory. nih.govacs.orgmit.edu For instance, a neural network model can be trained on millions of reactions from patent literature to predict the major product from a given set of reactants. nih.gov This approach could be applied to this compound to explore its potential in a wide array of coupling reactions or catalyst systems.
Key applications of predictive modeling for benzyloxy-iodoalkanes include:
Catalyst Discovery and Optimization: DFT calculations can elucidate the mechanisms of catalyzed reactions involving benzyloxy-iodoalkanes. nih.govacs.org For example, theoretical studies on transition metal-catalyzed C-O bond cleavage in ethers can reveal the catalytic properties of different metals and the performance of various DFT functionals. nih.govmdpi.com This knowledge can guide the selection of optimal catalysts for reactions involving the benzyloxy group. By calculating activation energy barriers and reaction energies for proposed catalytic cycles, models can predict which catalysts are most likely to be effective, thereby reducing the need for extensive experimental screening. mdpi.com
Reaction Outcome and Selectivity Prediction: Machine learning models can predict the products of complex reactions with high accuracy. nih.govacs.orgmit.edu These models learn from patterns in existing reaction data to forecast how a molecule like this compound will behave under specific conditions, even accounting for competing reaction pathways like substitution versus elimination. For example, a model could predict the chemoselectivity of a reaction, determining whether a reagent will react at the C-I bond or interact with the benzyloxy group. DFT calculations have been used to understand factors controlling competition between oxidative addition and radical pathways in Ni-catalyzed functionalizations, insights that are transferable to systems involving alkyl iodides. nih.govacs.org
High-Throughput Virtual Screening (HTVS): This technique allows for the rapid computational evaluation of enormous libraries of potential reactants or catalysts. schrodinger.com By applying predictive models, researchers can screen billions of compounds in silico to identify promising candidates for a desired transformation involving a benzyloxy-iodoalkane substrate. schrodinger.com This dramatically accelerates the discovery process for new synthetic methods.
Elucidating Reaction Mechanisms: Computational studies are invaluable for detailing the step-by-step mechanism of a reaction. DFT can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. rsc.orgbeilstein-journals.org This provides a deeper understanding of how factors like solvent, ligand, and substrate structure influence reactivity. For example, DFT studies on tandem catalysis for C-O bond cleavage provide thermodynamic insights that can be used to design more efficient reactions. semanticscholar.orgbohrium.com
The table below outlines conceptual applications of predictive modeling techniques to the reactivity of benzyloxy-iodoalkanes.
| Modeling Technique | Application to Benzyloxy-Iodoalkanes | Predicted Outcome/Insight | Potential Impact |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic study of a novel palladium-catalyzed cross-coupling reaction with this compound. | Calculation of transition state energies to determine the rate-determining step and identify key intermediates. beilstein-journals.org | Rational design of more efficient catalysts and ligands; optimization of reaction conditions. |
| Machine Learning (Neural Networks) | Prediction of the major product in a multi-component reaction involving this compound and various nucleophiles. | Probabilistic ranking of potential products based on learned reaction patterns from patent data. nih.govsemanticscholar.org | Accelerated discovery of new synthetic routes; reduction of trial-and-error experimentation. |
| High-Throughput Virtual Screening (HTVS) | Screening of a virtual library of chiral ligands for an asymmetric alkylation reaction using this compound. | Identification of top-performing ligands predicted to give high enantioselectivity. | Rapid identification of lead candidates for developing new stereoselective methods. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling an enzyme-catalyzed dehalogenation or ether cleavage of this compound. | Understanding substrate binding in the active site and the enzymatic reaction mechanism. | Informing protein engineering efforts to create novel biocatalysts for selective transformations. |
By integrating these computational strategies, the exploration of this compound's chemistry can move beyond known transformations. Predictive modeling enables a hypothesis-driven approach, where computational experiments guide and refine laboratory work, ultimately leading to the faster development of novel, efficient, and selective synthetic methodologies. acs.org
Q & A
Q. What are the standard synthetic protocols for preparing 1-(Benzyloxy)-4-iodobutane in high yield?
The synthesis typically involves alkylation of 4-iodobutanol with benzyl bromide under basic conditions. A common approach uses sodium hydride (NaH) as a base in anhydrous tetrahydrofuran (THF) at 0–25°C, with reaction completion monitored by TLC. Purification is achieved via column chromatography (hexane/ethyl acetate gradient) to isolate the product. Optimization studies suggest that controlling stoichiometry (1:1.2 molar ratio of 4-iodobutanol to benzyl bromide) minimizes side products like dialkylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : The benzyloxy group protons (CH2Ph) appear as a singlet at δ ~4.5–4.7 ppm. The butane chain protons adjacent to iodine (CH2I) split into a triplet (J = 6–7 Hz) at δ ~3.1–3.3 ppm.
- 13C NMR : The iodine-bearing carbon resonates at δ ~5–10 ppm due to its electronegativity.
- Mass Spectrometry (EI-MS) : A molecular ion peak [M]+ at m/z 290 (C11H13IO2) confirms the molecular weight. These methods align with protocols for analogous iodinated ethers in cross-coupling studies .
Advanced Research Questions
Q. How does the iodine substituent in this compound influence its reactivity in Pd-catalyzed cross-electrophile coupling (XEC) reactions?
The C–I bond in this compound undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(dba)2) more readily than bromo or chloro analogs, enabling efficient coupling with aryl/alkyl electrophiles. However, competing β-hydride elimination can occur if reaction conditions (e.g., ligand choice, solvent polarity) are not optimized. For example, using bidentate ligands like Xantphos suppresses side reactions by stabilizing the Pd intermediate .
Q. What experimental strategies can resolve contradictions in reaction outcomes when using this compound in multi-step syntheses?
Contradictions such as low coupling yields or unexpected byproducts often arise from:
- Iodine instability : Deiodination under basic conditions can be mitigated by using milder bases (e.g., K2CO3 instead of NaH).
- Competing pathways : Mechanistic studies (e.g., radical trapping with TEMPO) help identify undesired radical chain processes. Adjusting solvent polarity (e.g., switching from THF to DMF) can suppress such pathways .
Q. How does the steric environment of the benzyloxy group affect the regioselectivity of nucleophilic substitutions involving this compound?
The bulky benzyloxy group at C1 directs nucleophilic attack (e.g., SN2) preferentially to the less hindered C4 iodine site. Computational modeling (DFT) of transition states reveals that steric hindrance at C1 increases the activation energy for backside attack at C4 by ~3–5 kcal/mol compared to non-benzylated analogs. This selectivity is critical for designing sequential functionalization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
